5-(Pyridin-3-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-yl)pentan-1-amine: is an organic compound that belongs to the class of amines It consists of a pyridine ring attached to a pentyl chain, which terminates in an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of pyridine with a pentyl halide in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Another method involves the use of Grignard reagents. In this approach, a pyridine derivative is reacted with a pentyl magnesium halide to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Catalysts and automated systems are often employed to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pentyl chain can be substituted with other functional groups through halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pentyl amines.
Scientific Research Applications
5-(Pyridin-3-yl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)pentan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate certain enzymes, affecting cellular processes such as signal transduction or metabolism .
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)pentan-1-amine: Similar structure but with a piperidine ring instead of a pyridine ring.
5-(Pyridin-2-yl)pentan-1-amine: Similar structure but with the pyridine ring attached at the 2-position.
5-(Pyridin-4-yl)pentan-1-amine: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
5-(Pyridin-3-yl)pentan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers .
Properties
CAS No. |
84200-05-5 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
5-pyridin-3-ylpentan-1-amine |
InChI |
InChI=1S/C10H16N2/c11-7-3-1-2-5-10-6-4-8-12-9-10/h4,6,8-9H,1-3,5,7,11H2 |
InChI Key |
OEIIEOGCBVXHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.